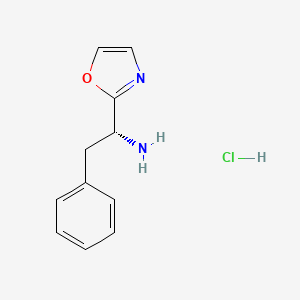![molecular formula C26H19N7O2 B3017678 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1019097-46-1](/img/structure/B3017678.png)
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of appropriate amines with other organic compounds in the presence of a catalyst . The exact synthesis process for this specific compound is not available in the retrieved resources.Molecular Structure Analysis
The molecular structure of similar compounds is characterized by an intramolecular N-H⋯O interaction that generates an S(6) ring, which stabilizes the enamine-keto form of the compound . The pyrazole ring and the S(6) ring are essentially coplanar .Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin possess significant anti-inflammatory and analgesic properties. For instance, a study by Auzzi et al. (1983) on 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, a class closely related to the compound , highlighted their nonsteroidal anti-inflammatory drugs (NSAIDs) properties devoid of ulcerogenic activity, suggesting a better therapeutic index than phenylbutazone and indomethacin, used as reference drugs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Anticancer Activities
Another crucial area of application for N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide derivatives is in the field of oncology. A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase agents, indicating potential for the development of new anticancer therapies (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antimicrobial Activities
Moreover, the derivatives of this compound have been explored for their antimicrobial activities. El-sayed et al. (2017) synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi, suggesting their potential as lead compounds for antimicrobial drug development (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Mechanism of Action
Target of Action
The compound, also known as N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]naphthalene-2-carboxamide, is a pyrazoline derivative . Pyrazoline derivatives have been shown to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They have been found to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The compound’s interaction with its targets results in the inhibition of AChE and BChE . This inhibition can lead to an increase in acetylcholine levels in the synaptic cleft, affecting nerve impulse transmission . Molecular modeling studies have suggested that pyrazoline compounds and other chalcone derivatives might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
The compound’s action on AChE and BChE affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, learning, memory, and arousal. By inhibiting AChE and BChE, the compound can potentially influence these processes .
Result of Action
The inhibition of AChE and BChE by the compound can lead to an increase in acetylcholine levels in the synaptic cleft, affecting nerve impulse transmission . This can result in various physiological effects, depending on the specific tissues and organs involved. For example, it might lead to changes in muscle contraction, learning, memory, and arousal .
properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N7O2/c1-16-13-22(28-24(34)19-12-11-17-7-5-6-8-18(17)14-19)33(31-16)26-29-23-21(25(35)30-26)15-27-32(23)20-9-3-2-4-10-20/h2-15H,1H3,(H,28,34)(H,29,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIZNIICMOSYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

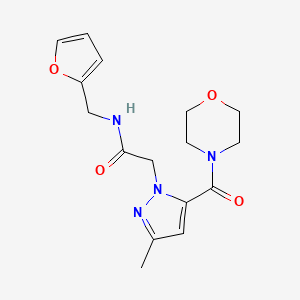
![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)
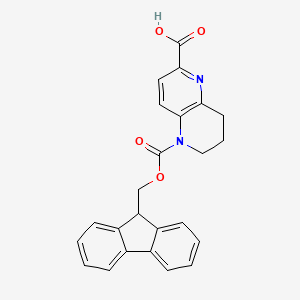
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)
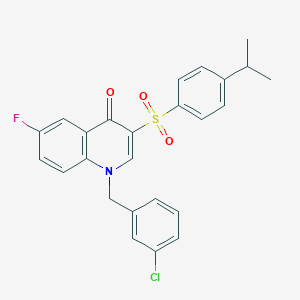
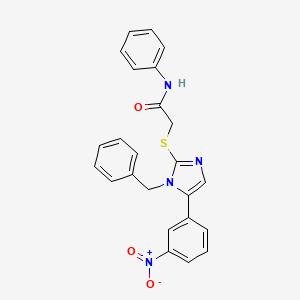
![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)
